Chemical Properties of 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine
Chemical Properties of 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine
Executive Summary
3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine (also known as 3,6-difluoro-4-azaindole ) represents a highly specialized pharmacophore in modern drug discovery. As a fluorinated isostere of the indole and azaindole scaffolds, it offers a unique combination of metabolic stability, modulated lipophilicity, and altered hydrogen-bonding capabilities.
This guide provides an in-depth analysis of the molecule's chemical architecture, synthesis pathways, and reactivity profile.[1] Unlike the more common 7-azaindole (pyrrolo[2,3-b]pyridine), the 4-azaindole scaffold possesses distinct electronic properties due to the position of the pyridine nitrogen, which are further tuned by the strategic placement of fluorine atoms at positions 3 and 6.
Chemical Identity and Structural Analysis[2][3][4][5]
Nomenclature and Numbering
The IUPAC designation 1H-pyrrolo[3,2-b]pyridine defines the fused bicyclic core. In the context of medicinal chemistry, the "azaindole" numbering system is frequently used to highlight the relationship to the indole core.
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Systematic Name: 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine[2]
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Common Name: 3,6-Difluoro-4-azaindole[3]
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CAS Number: 1352394-40-1[2]
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Molecular Formula: C₇H₄F₂N₂
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Molecular Weight: 154.12 g/mol
Electronic Distribution
The introduction of fluorine atoms at C3 and C6 fundamentally alters the electronic landscape of the 4-azaindole core.
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Pyridine Nitrogen (N4): Acts as a strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M), significantly increasing the acidity of the pyrrole N-H compared to indole.
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C6-Fluorine: Located on the pyridine ring, this atom exerts a strong -I effect. Being meta to the pyridine nitrogen (N4), it deactivates the ring towards electrophilic attack but does not strongly activate the C6 position for nucleophilic aromatic substitution (SnAr) compared to an ortho or para orientation.
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C3-Fluorine: Positioned on the electron-rich pyrrole ring, the C3-F blocks the primary site of electrophilic aromatic substitution (EAS), forcing any electrophilic attack to the less reactive C2 position.
Physiochemical Properties (Predicted vs. Observed)
| Property | Value (Approx.) | Mechanistic Insight |
| pKa (N1-H) | ~11.5 - 12.5 | More acidic than indole (16.2) and 4-azaindole (13.2) due to additive -I effects of F atoms. |
| pKa (N4-H⁺) | < 2.0 | The basicity of the pyridine nitrogen is severely attenuated by the C6-F (-I effect). |
| LogP | ~1.8 - 2.1 | Fluorination increases lipophilicity relative to the parent azaindole (LogP ~1.2). |
| H-Bond Donor | 1 (N1-H) | Stronger donor than non-fluorinated analogs due to increased N-H acidity. |
| H-Bond Acceptor | 2 (N4, F) | N4 is a weak acceptor; F acts as a weak acceptor but strongly influences local solvation. |
Synthesis Methodologies
Direct fluorination of the parent 4-azaindole at both C3 and C6 is synthetically challenging due to the deactivating nature of the pyridine ring. The most robust protocols rely on De Novo Assembly (constructing the pyrrole ring onto a pre-fluorinated pyridine) or Late-Stage Electrophilic Fluorination .
Primary Pathway: The "Fluorinated Pyridine" Route
This approach ensures regiochemical integrity by installing the C6-fluorine early in the synthesis.
Step 1: Precursor Preparation Start with 2-amino-5-fluoropyridine . Iodination at the C3 position (ortho to the amino group) provides the handle for cyclization.
Step 2: Sonogashira Coupling & Cyclization The 3-iodo intermediate undergoes Sonogashira coupling with trimethylsilylacetylene (TMSA), followed by base-mediated cyclization (e.g., KOtBu/NMP) to yield 6-fluoro-4-azaindole .
Step 3: Electrophilic Fluorination at C3 The final fluorine is introduced using an electrophilic source such as Selectfluor™.
Visualization: Synthesis Workflow
Caption: Step-wise construction of the 3,6-difluoro-4-azaindole core starting from a fluorinated pyridine precursor.
Experimental Protocol: C3-Fluorination of 6-Fluoro-4-azaindole
Note: This protocol is adapted from standard electrophilic fluorination procedures for azaindoles.
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Reagents: 6-Fluoro-1H-pyrrolo[3,2-b]pyridine (1.0 eq), Selectfluor™ (1.1 eq), Acetonitrile (MeCN).
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Procedure:
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Dissolve the starting azaindole in MeCN (0.1 M) under an inert atmosphere (N₂).
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Cool the solution to 0 °C.
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Add Selectfluor™ portion-wise over 15 minutes.
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Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS for the disappearance of starting material.
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Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).
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Reactivity Profile
The 3,6-difluoro-4-azaindole scaffold exhibits a distinct reactivity profile governed by the "Push-Pull" electronics of the fused system.
Acidity and N-Alkylation
The N1 proton is significantly more acidic than in non-fluorinated analogs.
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Implication: Bases weaker than NaH (e.g., Cs₂CO₃ or K₂CO₃) are often sufficient for N-alkylation or N-arylation in polar aprotic solvents (DMF, DMSO).
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Protocol Tip: Avoid harsh bases if sensitive functional groups are present; the enhanced acidity allows for milder conditions.
Electrophilic Aromatic Substitution (EAS)
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Standard Indole Reactivity: C3 is the preferred site.
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3,6-Difluoro Analog: C3 is blocked by Fluorine.
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Redirected Reactivity: Electrophiles will likely attack C2 (alpha to N1), though the reaction is sluggish due to the electron-deficient pyridine ring and the inductive withdrawal of the fluorines.
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Practical Note: Friedel-Crafts acylations or halogenations at C2 require forcing conditions or activation of the electrophile.
C-H Activation and Lithiation
The C2-H and C7-H protons possess distinct acidity profiles suitable for organometallic functionalization.
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C2-Lithiation: Feasible with LDA or n-BuLi at -78 °C. The N-protecting group (e.g., SEM, Boc) is mandatory to prevent N-deprotonation.
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C7-Lithiation: The C7 proton is ortho to the C6-Fluorine. This creates a "Directed Ortho Metalation" (DoM) effect, making C7 highly susceptible to lithiation.
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Selectivity: In a competition experiment, C7 lithiation is often favored over C2 due to the inductive activation by the adjacent fluorine and nitrogen.
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Visualization: Reactivity Map
Caption: Functional map highlighting reactive sites (blue) and blocked/deactivating sites (red).
Medicinal Chemistry Applications
Bioisosterism
This scaffold serves as a bioisostere for:
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Indole: Reduced electron density, higher N-H acidity.
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7-Azaindole: Different vector for hydrogen bonding (N4 vs N7).
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Purine: Mimics the N9-H / N3 acceptor motif.
Metabolic Stability
Metabolic oxidation of indoles often occurs at C3 (indolenine formation). Substitution with Fluorine at C3 completely blocks this metabolic soft spot, significantly extending the half-life (
Kinase Inhibition
The 4-azaindole core is a privileged scaffold for kinase inhibitors (e.g., FGFR, JAK). The N1-H and N4 act as a donor-acceptor pair that can bind to the kinase hinge region. The fluorines modulate the pKa to optimize this interaction and improve cellular permeability.
References
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Reactivity of Azaindoles: Source: Popowycz, F., et al. "Synthesis and Reactivity of 4-, 5- and 6-Azaindoles." Tetrahedron, 2003. URL:[Link] (General reference for scaffold reactivity).
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Biological Activity (FGFR Inhibitors): Source: RSC Advances. "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives." (Contextual reference for azaindole kinase activity). URL:[Link]
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Chemical Identity: Source: PubChem. "6-Fluoro-1H-pyrrolo[3,2-b]pyridine." URL:[Link] (Isomer reference).
